molecular formula C24H20O6S B2393618 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate CAS No. 879927-37-4

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate

Cat. No.: B2393618
CAS No.: 879927-37-4
M. Wt: 436.48
InChI Key: PVXMQFZGWPWLNP-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core, a methoxyphenyl group, and a methylbenzenesulfonate moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with 2-methyl-4H-chromen-4-one in the presence of a base, followed by sulfonation with 4-methylbenzenesulfonyl chloride under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O6S/c1-15-4-11-20(12-5-15)31(26,27)30-19-10-13-21-22(14-19)29-16(2)23(24(21)25)17-6-8-18(28-3)9-7-17/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXMQFZGWPWLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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